

7,8-Dichloroquinoline CAS number and molecular weight

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 7,8-Dichloroquinoline

Cat. No.: B1357640

[Get Quote](#)

An In-depth Technical Guide to 7,8-Dichloroquinoline

This technical guide provides a comprehensive overview of **7,8-dichloroquinoline**, a chlorinated derivative of the quinoline heterocyclic scaffold. Aimed at researchers, scientists, and professionals in drug development, this document details its chemical properties, synthesis, and potential applications, while also highlighting the current landscape of research surrounding this specific isomer.

Core Chemical and Physical Properties

7,8-Dichloroquinoline, identified by the CAS number 703-49-1, is a distinct isomer within the dichloroquinoline family. Its molecular formula is $C_9H_5Cl_2N$, corresponding to a molecular weight of 198.051 g/mol .^[1] While extensive experimental data for this specific isomer is less common in publicly available literature compared to its 4,7- and 5,7- counterparts, its fundamental properties can be summarized as follows:

Property	Value
CAS Number	703-49-1
Molecular Formula	C ₉ H ₅ Cl ₂ N
Molecular Weight	198.051 g/mol [1]
Boiling Point	311.1 ± 22.0 °C at 760 mmHg [1]
Density	1.4 ± 0.1 g/cm ³ [1]
Flash Point	170.9 ± 7.9 °C [1]
Refractive Index	1.661 [1]

Synthesis of 7,8-Dichloroquinoline

The primary synthetic route to **7,8-dichloroquinoline** is through the Gould-Jacobs reaction, a well-established method for quinoline synthesis.[\[2\]](#)[\[3\]](#) This process begins with the reaction of 2,3-dichloroaniline with diethyl ethoxymethylenemalonate (EMME). The resulting intermediate undergoes thermal cyclization to form the quinoline ring system, followed by subsequent chemical modifications to yield the final product.

Experimental Protocol: Gould-Jacobs Synthesis of 7,8-dichloro-4-hydroxy-quinoline-3-carboxylic acid ethyl ester

A crucial intermediate in the synthesis of **7,8-dichloroquinoline** is 7,8-dichloro-4-hydroxy-quinoline-3-carboxylic acid ethyl ester. The following protocol is based on a reported synthesis: [\[1\]](#)

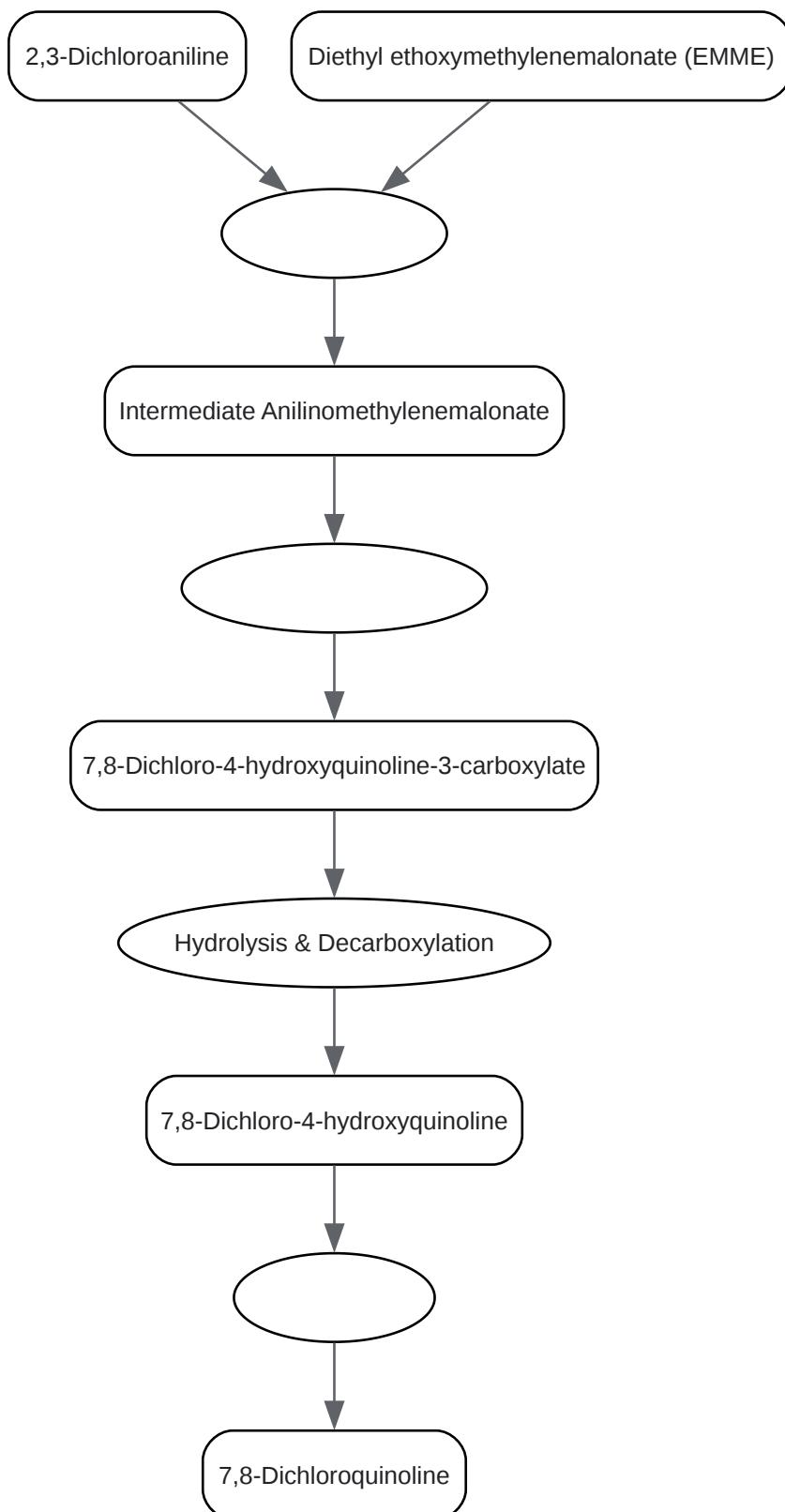
Materials:

- 2,3-dichloro-aniline (0.5 mol)
- Diethyl ethoxymethylenemalonate (EMME) (0.5 mol)

Procedure:

- A mixture of 2,3-dichloro-aniline (81g, 0.5 mol) and diethyl ethoxymethylenemalonate (108.12 g, 0.5 mol) is prepared.
- The reaction mixture is heated, leading to the formation of an intermediate through the elimination of ethanol.
- The intermediate is then subjected to thermal cyclization at an elevated temperature to yield 7,8-dichloro-4-hydroxy-quinoline-3-carboxylic acid ethyl ester. This product can be isolated with a high yield (96%) and has a melting point of 288-290°C.[\[1\]](#)

Further steps, which are standard in quinoline chemistry, would involve the hydrolysis of the ester to a carboxylic acid, followed by decarboxylation to remove the 3-carboxy group, and finally, a chlorination step (e.g., using phosphorus oxychloride) to replace the 4-hydroxy group with a chlorine atom to yield **7,8-dichloroquinoline**.


Applications in Research and Drug Development

While the biological activities of many quinoline derivatives, particularly 4,7-dichloroquinoline, are well-documented in the context of antimalarial and anticancer research, specific studies on **7,8-dichloroquinoline** are limited in the current body of scientific literature. The quinoline scaffold itself is a key component in a wide array of therapeutic agents due to its ability to interact with various biological targets. Derivatives of the closely related 7-chloroquinoline have been investigated for their antimicrobial, antimalarial, and anticancer properties.[\[4\]](#)[\[5\]](#)[\[6\]](#)

The unique substitution pattern of **7,8-dichloroquinoline** may confer distinct pharmacological properties, making it a molecule of interest for further investigation. Its potential as a building block for novel therapeutic agents remains an area ripe for exploration by medicinal chemists.

Logical Workflow for the Synthesis of **7,8-Dichloroquinoline**

The following diagram illustrates the logical progression for the synthesis of **7,8-dichloroquinoline** based on the Gould-Jacobs reaction.

[Click to download full resolution via product page](#)**Synthesis workflow for 7,8-Dichloroquinoline.**

Due to the limited specific research on the biological pathways involving **7,8-dichloroquinoline**, a signaling pathway diagram cannot be accurately generated at this time. The provided workflow illustrates the key synthetic steps.

In conclusion, **7,8-dichloroquinoline** represents a specific isomer of dichloroquinoline with established methods for its synthesis. While its direct applications and biological activities are not as extensively studied as other isomers, its unique chemical structure warrants further investigation for its potential in medicinal chemistry and drug discovery.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 3. Gould-Jacobs Reaction [drugfuture.com]
- 4. tandfonline.com [tandfonline.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. New Potential Antimalarial Agents: Design, Synthesis and Biological Evaluation of Some Novel Quinoline Derivatives as Antimalarial Agents [mdpi.com]
- To cite this document: BenchChem. [7,8-Dichloroquinoline CAS number and molecular weight]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1357640#7-8-dichloroquinoline-cas-number-and-molecular-weight>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com